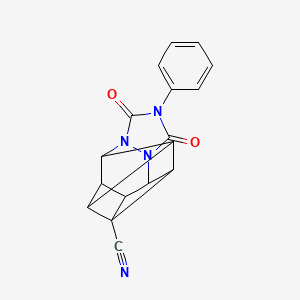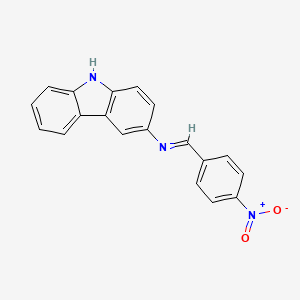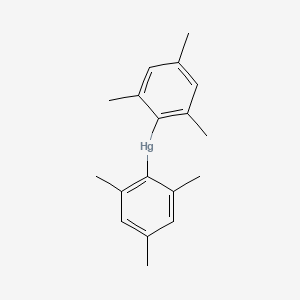
1-Cyclohexyl-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C14H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by a cyclohexyl group and a 2-methylphenyl group
Preparation Methods
1-Cyclohexyl-3-(2-methylphenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
1-Cyclohexyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.
1-Cyclohexyl-3-(2-chlorophenyl)urea:
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H2,15,16,17) |
InChI Key |
JYBQTDHFCBQLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


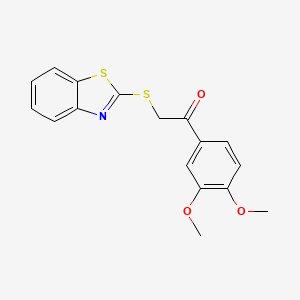


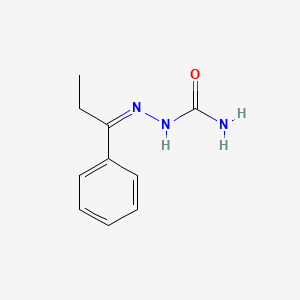
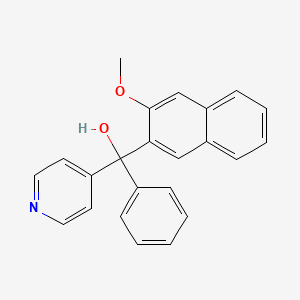


![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)
